Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate
Brand Name: Vulcanchem
CAS No.: 4204-60-8
VCID: VC8027826
InChI: InChI=1S/C18H18O6/c1-21-17(19)13-3-7-15(8-4-13)23-11-12-24-16-9-5-14(6-10-16)18(20)22-2/h3-10H,11-12H2,1-2H3
SMILES: COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC
Molecular Formula: C18H18O6
Molecular Weight: 330.3 g/mol

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate

CAS No.: 4204-60-8

Cat. No.: VC8027826

Molecular Formula: C18H18O6

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate - 4204-60-8

Specification

CAS No. 4204-60-8
Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
IUPAC Name methyl 4-[2-(4-methoxycarbonylphenoxy)ethoxy]benzoate
Standard InChI InChI=1S/C18H18O6/c1-21-17(19)13-3-7-15(8-4-13)23-11-12-24-16-9-5-14(6-10-16)18(20)22-2/h3-10H,11-12H2,1-2H3
Standard InChI Key BBCJQHYOGQEOAA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC
Canonical SMILES COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is methyl 4-[2-(4-methoxycarbonylphenoxy)ethoxy]benzoate, reflecting its bis-ester and ether functional groups . Alternative nomenclature includes 1,2-bis(p-methoxycarbonylphenoxy)ethane and 4,4'-(ethylenebisoxy)bisbenzoic acid dimethyl ester, which emphasize its ethylene-bridged aromatic ester structure . Over 20 synonyms are documented, including registry identifiers such as EINECS 224-117-3 and UNII 5SH4ZS7L34 .

Molecular Formula and Weight

The compound’s molecular formula, C₁₈H₁₈O₆, corresponds to a molar mass of 330.3 g/mol, as confirmed by PubChem, ChemBK, and independent chromatographic analyses . Its exact mass, calculated using isotopic distribution, is 330.11033829 Da, with a monoisotopic mass matching this value .

Key Identifiers

  • CAS Registry Number: 4204-60-8

  • EC Number: 224-117-3

  • InChIKey: BBCJQHYOGQEOAA-UHFFFAOYSA-N

  • SMILES: COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC

Structural and Physicochemical Characteristics

Molecular Geometry

The compound’s structure comprises two para-substituted benzoate esters connected by a central ethylene glycol diether chain. This arrangement creates a planar, symmetrical configuration with rotatable bonds (9) contributing to conformational flexibility . X-ray crystallography data from SpringerMaterials indicate a clearing parameter of 148°C and a fusion temperature of 102°C, suggesting solid-to-liquid crystalline phase transitions .

Table 1: Computed Physicochemical Properties

PropertyValue
XLogP3 (Lipophilicity)3.9
Hydrogen Bond Acceptors6
Topological Polar SA71.1 Ų
Complexity356

Spectroscopic Data

¹³C NMR spectra reveal chemical shifts at δ 167.2 ppm (ester carbonyl) and δ 114–160 ppm (aromatic carbons), consistent with its aromatic-ester backbone . Spin-spin coupling constants (J = 8–9 Hz) in the ethylene oxide moiety confirm the gauche conformation of the ether linkage .

Phase Behavior

Thermal analyses report a melting transition at 102°C and a liquid crystalline phase above 148°C, with a transition enthalpy (ΔH) of 28 kJ/mol . These properties suggest utility in thermotropic liquid crystals for display technologies.

AgencyIdentifierStatus
ECHA224-117-3Registered
EPADTXSID90194861Under review
NikkajiJ62.060BIndexed

Research Gaps and Future Directions

Unresolved Questions

  • Synthetic Optimization: Lack of published protocols for large-scale production.

  • Toxicological Profile: In vivo studies needed to confirm endocrine disruption potential.

  • Material Performance: Role in liquid crystal devices untested in peer-reviewed literature.

Industrial Interest

PatentScope lists 4 pending patents referencing this compound, primarily in polymer and LCD applications . Collaborative efforts between academia and industry could accelerate commercialization.

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